1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one
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Overview
Description
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a substituted pentanone chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The presence of the piperazine ring further enhances its pharmacological potential, making it a compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to nucleic acids or proteins, disrupting their normal function . The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets . Overall, the compound may exert its effects through a combination of binding to molecular targets and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole and 2-(2-pyridyl)-1H-benzimidazole share the benzimidazole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylphenyl)piperazine are structurally similar and have comparable pharmacological properties.
Uniqueness
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one is unique due to its specific combination of the benzimidazole and piperazine moieties with a substituted pentanone chain. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-15(14(2)3)12-19(25)23-7-9-24(10-8-23)20(26)16-5-6-17-18(11-16)22-13-21-17/h5-6,11,13-15H,4,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUNEGMKXSCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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